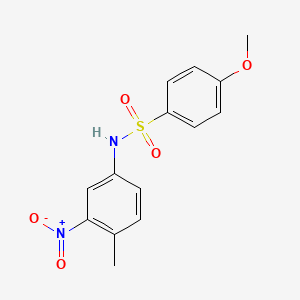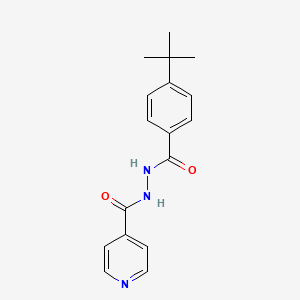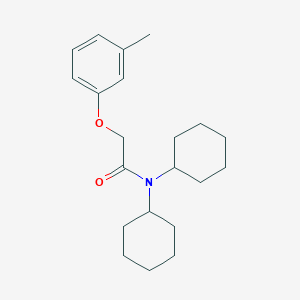
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death.
Biochemical and Physiological Effects
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the reduction of inflammation, and the modulation of the immune system. These effects make N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide a promising candidate for the treatment of various diseases, such as fungal infections and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is its high purity, which makes it a reliable reagent for various lab experiments. Additionally, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is relatively stable and can be stored for extended periods without significant degradation. However, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is also highly toxic and can pose a significant risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for the study of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action at the molecular level. Additionally, the use of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in combination with other compounds may lead to the development of new and more effective treatments for various diseases.
Conclusion
In conclusion, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is a promising compound with potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high purity, stability, and reliability make it a valuable reagent for lab experiments, but its toxicity requires careful handling. Further research is needed to fully understand the mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide and explore its potential applications in drug discovery and other fields.
Métodos De Síntesis
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can be synthesized through the reaction between 3-methylphenol and N,N-dicyclohexylcarbodiimide in the presence of acetic anhydride. The resulting product is then purified through recrystallization, yielding N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in high purity.
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can act as a catalyst for various reactions, such as the esterification of carboxylic acids and the acylation of alcohols. In medicinal chemistry, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-17-9-8-14-20(15-17)24-16-21(23)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSCBUNVWKUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

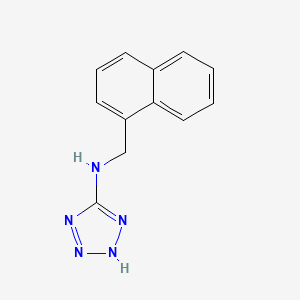
![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)
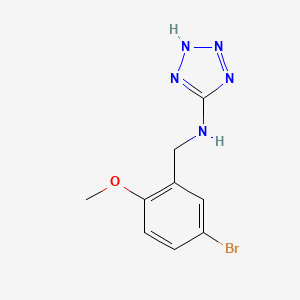

![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
